Product packaging for 3-Nitro-3-deazauridine(Cat. No.:CAS No. 126347-59-9)

3-Nitro-3-deazauridine

Cat. No.: B14287785
CAS No.: 126347-59-9
M. Wt: 288.21 g/mol
InChI Key: FSHQLILARCGYGH-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Landscape of Synthetic Nucleoside Analogs

Synthetic nucleoside analogs represent a cornerstone of modern pharmacology, with numerous approved drugs for treating viral infections and cancers. numberanalytics.comnumberanalytics.comnih.gov These molecules are designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comnumberanalytics.com By virtue of their structural similarity, they can be recognized and processed by cellular or viral enzymes. However, the chemical modifications incorporated into their structure disrupt normal biological processes, such as nucleic acid replication, leading to therapeutic effects. nih.gov

The development of nucleoside analogs has a rich history, with early modifications focusing on the sugar moiety to enhance our understanding of nucleoside interactions and exploit them for medicinal purposes. nih.gov Over time, the repertoire of these synthetic compounds has expanded significantly, leading to the discovery of potent antiviral and anticancer agents. nih.gov 3-Nitro-3-deazauridine is a C-nucleoside analog, a specific class that has been of interest to biologists and medicinal chemists since the 1950s and has yielded promising leads in drug design. nih.gov

Rationale for the Introduction of a Nitro Group into the Deazauridine Scaffold

The parent compound, 3-deazauridine (B583639), is a structural analog of uridine (B1682114) where the nitrogen at the 3-position of the pyrimidine (B1678525) ring is replaced by a carbon atom. nih.govnih.gov This modification itself confers certain biological activities. The subsequent addition of a nitro group (NO2) at this newly introduced 3-position to create this compound was a deliberate chemical modification aimed at enhancing its therapeutic properties.

Research indicates that the introduction of the nitro group at the 3-position of the deazauridine base serves to reduce the toxicity of the parent compound while simultaneously enhancing its antiviral activity. nih.gov The nitro group is an electron-withdrawing group, which can significantly alter the electronic distribution and, consequently, the biological activity of the molecule. In the broader context of medicinal chemistry, the nitro group is known to be a crucial functional group in various pharmacologically active compounds, contributing to their biological effects through various mechanisms. mdpi.com For instance, in some antifungal agents, the nitro group is thought to interact with metal ions in enzyme active sites, leading to potent inhibition. mdpi.com

Overview of Key Research Areas for this compound

The primary focus of academic research on this compound has been its potential as an antiviral and anticancer agent.

Antiviral Research: Studies have demonstrated that 3N-3DU exhibits activity against a range of RNA viruses. nih.gov Its antiviral efficacy has been compared to that of its parent compound, 3-deazauridine, and the established antiviral drug ribavirin (B1680618). nih.gov Research has shown that 3N-3DU has a more favorable antiviral index (a measure of selectivity) against several viruses compared to 3-deazauridine. nih.gov Specifically, it has shown significant activity against rhinovirus. nih.gov

Anticancer Research: While 3-deazauridine itself has been investigated as an antitumor agent, the anticancer potential of this compound is also an area of interest. nih.govnih.govmedchemexpress.com The mechanism of action of deazauridine analogs often involves the inhibition of key enzymes in nucleotide biosynthesis, such as CTP synthetase. nih.govmedchemexpress.comscirp.orgnih.gov By inhibiting this enzyme, these compounds can disrupt the supply of necessary precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. nih.govcaymanchem.com Specifically, 3-deazauridine triphosphate, the active metabolite, is a known inhibitor of CTP synthetase. nih.govnih.gov

Biochemical Mechanism of Action: A significant area of investigation revolves around understanding the precise molecular mechanisms by which this compound exerts its biological effects. A key enzyme in pyrimidine biosynthesis is orotidine-5'-monophosphate (OMP) decarboxylase, which catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP). researchgate.netnih.govnih.govwikipedia.org The inhibition of enzymes in this pathway is a common strategy for developing therapeutic agents. While research has focused on the inhibition of CTP synthetase by the parent compound, the influence of the nitro group on the inhibitory profile of 3N-3DU against this and other related enzymes remains an important aspect of its study.

Detailed Research Findings

Antiviral Activity of this compound

A comparative study evaluated the antiviral activity of this compound (3N-3DU) against its parent compound, 3-deazauridine (3DU), and ribavirin. The antiviral index (AI), which is the ratio of the maximum tolerated dose to the minimum inhibitory concentration, was used as a key metric.

VirusThis compound (AI)3-Deazauridine (AI)Ribavirin (AI)
Parainfluenza Virus (PIV)15.3-Comparable to 3N-3DU
Rhinovirus (RV)24.1-Less active than 3N-3DU
Semliki Forest Virus (SFV)76.9-Less active than 3N-3DU
Vesicular Stomatitis Virus (VSV)50-Less active than 3N-3DU
Poliovirus, type 1 (PoV)0.5< 0.11.3
Punta Toro Virus (PTV)2.4< 0.110.0
Data sourced from a study evaluating the antiviral and cytotoxicity of this compound. nih.gov

The results indicated that 3N-3DU had a comparable antiviral index to ribavirin against PIV and was significantly more active than both 3DU and ribavirin against RV, SFV, and VSV. nih.gov However, against poliovirus and Punta Toro virus, ribavirin was found to be more active. nih.gov Notably, the study concluded that the addition of the nitro group reduces toxicity and enhances the antiviral activity of the parent nucleoside. nih.gov Another study reported that this compound displayed significant activity against rhinovirus type 34. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O8 B14287785 3-Nitro-3-deazauridine CAS No. 126347-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126347-59-9

Molecular Formula

C10H12N2O8

Molecular Weight

288.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one

InChI

InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1

InChI Key

FSHQLILARCGYGH-VPCXQMTMSA-N

Isomeric SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 3 Deazauridine and Its Analogs

Chemical Synthesis of the 3-Nitro-2(1H)-pyridinone Nucleobase Scaffold

The foundational step in synthesizing 3-nitro-3-deazauridine is the creation of its nucleobase, 4-hydroxy-3-nitro-2(1H)-pyridinone. The synthesis of this requisite heterocycle has been accomplished through known procedures starting from 4-hydroxy-2(1H)-pyridinone. nih.gov This process typically involves the nitration of the parent pyridinone ring. The introduction of the nitro group at the C3 position is a key transformation that defines the resulting nucleoside's identity. The parent compound, 4-hydroxy-2-pyridinone, is also known as 3-deazauracil. researchgate.net

The general approach involves reacting 4-hydroxy-2(1H)-pyridinone with a nitrating agent under controlled conditions to achieve selective nitration at the 3-position of the pyridinone ring. This reaction yields the 4-hydroxy-3-nitro-2(1H)-pyridinone scaffold, which serves as the direct precursor for the subsequent glycosylation step.

Starting MaterialKey TransformationProduct
4-Hydroxy-2(1H)-pyridinoneNitration4-Hydroxy-3-nitro-2(1H)-pyridinone nih.gov

Glycosylation Procedures for the Formation of this compound

Once the 4-hydroxy-3-nitro-2(1H)-pyridinone nucleobase is obtained, the next critical step is glycosylation—the attachment of a protected ribofuranose moiety to the N1 position of the pyridinone ring. The synthesis of this compound is achieved using standard glycosylation procedures. nih.gov A common and effective method is the silyl-Hilbert-Johnson reaction. rsc.org

This procedure typically involves two main steps:

Silylation of the Nucleobase: The 4-hydroxy-3-nitro-2(1H)-pyridinone heterocycle is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to form a more reactive trimethylsilyl (B98337) derivative. This increases its solubility in organic solvents and activates it for the subsequent coupling reaction. rsc.org

Condensation with a Protected Sugar: The silylated base is then condensed with a protected ribose derivative, most commonly a 1-halo sugar like 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide or 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. rsc.orgresearchgate.net This condensation is typically carried out in an aprotic solvent, such as acetonitrile, and is often catalyzed by a Lewis acid like tin(IV) chloride. rsc.orgresearchgate.net

Following the coupling reaction, the protecting groups (e.g., benzoyl groups) on the sugar moiety are removed, usually by treatment with a base like methanolic ammonia, to yield the final product, this compound. rsc.org The structure and stereochemistry, particularly the desired β-anomeric configuration, are confirmed using spectroscopic methods like NMR. rsc.org

HeterocycleGlycosylation MethodProtected SugarResulting Nucleoside (after deprotection)
4-Hydroxy-3-nitro-2(1H)-pyridinone nih.govSilyl-Hilbert-Johnson Reaction2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide rsc.orgThis compound nih.gov
4-Hydroxy-2(1H)-pyridinone rsc.orgSilyl-Hilbert-Johnson Reaction2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide rsc.org3-Deazauridine (B583639) rsc.org

Derivatization and Functionalization Strategies for this compound

Further chemical modifications of this compound are undertaken to generate metabolites, prodrugs, and other analogs, which are essential for biological and therapeutic investigations.

For many nucleoside analogs, including 3-deazauridine, biological activity is dependent on their intracellular phosphorylation to the corresponding mono-, di-, and triphosphate forms. nih.govresearchgate.net The triphosphate derivative is often the active form of the molecule that interacts with cellular enzymes. researchgate.netresearchgate.net

The synthesis of these phosphorylated metabolites can be achieved through chemical or enzymatic methods. mdpi.com Chemical phosphorylation often involves reacting the parent nucleoside with a phosphorylating agent. One-pot procedures have been developed for the concise and efficient synthesis of nucleoside 5'-O-triphosphates, which can avoid the use of protecting groups and simplify purification. nih.govtandfonline.com For instance, a one-pot method can be used for the key triphosphate formation step, working well even on artificial nucleobases. tandfonline.com

Prodrug strategies are also widely employed to enhance the delivery and activation of nucleoside analogs. mdpi.comscielo.br This can involve attaching lipophilic promoieties to the phosphate (B84403) groups to improve cell membrane permeability. researchgate.net For example, the ProTide technology converts nucleoside monophosphates into membrane-permeable phosphoramidates, which are then enzymatically converted intracellularly to the active monophosphate, bypassing the often inefficient initial phosphorylation step. Another approach involves creating ester prodrugs, such as pivaloyloxymethyl (pivoxyl) esters, to enhance oral bioavailability. mdpi.com The goal of these strategies is to bypass enzymatic steps that might lead to catabolic clearance or to overcome resistance mechanisms. researchgate.net

Altering the structure of the ribose sugar is a common strategy to create novel nucleoside analogs with different properties. google.com Modifications can be made at various positions of the ribose ring to influence the compound's conformation, nuclease stability, and interaction with target enzymes.

One example of such a modification is the synthesis of 3'-azido-3'-deoxynucleosides. researchgate.netsioc-journal.cn A synthetic strategy has been developed where orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides are synthesized and then glycosylated with various heterocyclic bases, including a nitropyridinone derivative, to create novel 3'-azido analogs. researchgate.netsioc-journal.cnsioc-journal.cn This approach allows for the introduction of an azido (B1232118) group at the 3'-position of the sugar, a modification known to be important in other antiviral and anticancer nucleosides.

A wide variety of analogs have been created by replacing the 3-nitro group of this compound with other substituents. nih.gov This is a valuable strategy for probing the electronic and steric requirements for biological activity.

The synthesis of these analogs can be achieved in two primary ways:

Modification of a Pre-existing Nucleoside: Starting from a protected 3-deazauridine derivative, various functional groups can be introduced at the 3-position. For example, syntheses of 3-ethynyl, 3-vinyl, and 3-acetoxy-2′-deoxy-3-deazauridine analogs have been described starting from a protected 2′-deoxy-3-deazauridine. researchgate.net

Synthesis and Glycosylation of a Substituted Base: Alternatively, the desired 3-substituted 4-hydroxy-2(1H)-pyridinone base is synthesized first and then subjected to glycosylation. nih.gov This method was used to prepare 3-chloro- and 3-bromo-3-deazauridine. nih.gov The requisite 3-chloro-4-hydroxy-2(1H)-pyridinone and 3-bromo-4-hydroxy-2(1H)-pyridinone heterocycles were synthesized via known procedures and then glycosylated to yield the target nucleosides. nih.gov

This modular approach has enabled the creation of a diverse library of 3-substituted deazauridine analogs for further study.

3-Position SubstituentParent NucleosideSynthetic ApproachReference
Chloro3-DeazauridineGlycosylation of 3-chloro-4-hydroxy-2(1H)-pyridinone nih.gov
Bromo3-DeazauridineGlycosylation of 3-bromo-4-hydroxy-2(1H)-pyridinone nih.gov
Fluoro3-DeazauridineIntroduction of fluorine to 3-deazauridine nih.gov
Ethynyl2'-Deoxy-3-deazauridineDerivatization of protected 2'-deoxy-3-deazauridine researchgate.net
Vinyl2'-Deoxy-3-deazauridineDerivatization of protected 2'-deoxy-3-deazauridine researchgate.net
Aryl3-DeazauridineSuzuki-Miyaura cross-coupling on the nucleobase researchgate.net

Preclinical Mechanistic Elucidation of 3 Nitro 3 Deazauridine S Biological Activities

Antiviral Activity and Mechanistic Insights

3-Nitro-3-deazauridine (3N-3DU) is a synthetic nucleoside analog that has demonstrated a broad spectrum of antiviral activity against several families of RNA viruses. researchgate.netresearchgate.net Its mechanism of action, while not fully elucidated for every virus, is understood to involve the inhibition of viral RNA synthesis and replication. The addition of a nitro group at the 3-position of the deazauridine base appears to enhance its antiviral properties and reduce toxicity compared to its parent compound, 3-deazauridine (B583639). researchgate.net

Spectrum of Antiviral Efficacy Against RNA Viruses

Research has shown that this compound is effective against a range of RNA viruses. researchgate.netresearchgate.net The antiviral activity is often evaluated using the antiviral index (AI), which is the ratio of the maximum tolerated dose to the minimum inhibitory concentration. researchgate.net

This compound has shown notable activity against Parainfluenza Virus (PIV). researchgate.net When compared with its parent compound, 3-deazauridine, and the established antiviral drug ribavirin (B1680618), this compound exhibited a significantly higher antiviral index than 3-deazauridine and was comparable to ribavirin in its efficacy against PIV. researchgate.net

The compound is particularly active against Rhinovirus (RV), a common cause of the cold. researchgate.net In comparative studies, this compound was the most potent among the three tested compounds (this compound, 3-deazauridine, and ribavirin) against this virus. researchgate.net However, its activity against another picornavirus, poliovirus type 1, was less significant than that of ribavirin. researchgate.net

Vesicular Stomatitis Virus (VSV), a prototype of the Rhabdoviridae family, is also susceptible to this compound. researchgate.netresearchgate.net Studies have indicated that this compound is the most active compound against VSV when compared to 3-deazauridine and ribavirin. researchgate.net Rhabdoviruses are enveloped, negative-stranded RNA viruses known for their distinctive bullet-like shape. mdpi.comoatext.com

Significant antiviral efficacy has been observed against Semliki Forest Virus (SFV), a member of the Togaviridae family. researchgate.net this compound demonstrated the highest antiviral index against SFV in comparative evaluations. researchgate.net

While active against Punta Toro Virus (PTV), a member of the Bunyaviridae family, the efficacy of this compound was found to be less than that of ribavirin. researchgate.net Both this compound and its parent compound, 3-deazauridine, showed lower antiviral indices against PTV compared to ribavirin. researchgate.net

Antiviral Activity Data

Below is a summary of the comparative antiviral activity of this compound.

Table 1: Comparative Antiviral Indices (AI) of this compound and Other Compounds

Virus This compound (AI) 3-deazauridine (AI) Ribavirin (AI)
Parainfluenza Virus (PIV) 15.3 Much lower than 3N-3DU Comparable to 3N-3DU
Rhinovirus (RV) 24.1 Lower than 3N-3DU Lower than 3N-3DU
Vesicular Stomatitis Virus (VSV) 50.0 Lower than 3N-3DU Lower than 3N-3DU
Semliki Forest Virus (SFV) 76.9 Lower than 3N-3DU Lower than 3N-3DU
Punta Toro Virus (PTV) 2.4 < 0.1 10.0

Data sourced from a comparative study evaluating antiviral indices. researchgate.net The antiviral index (AI) is calculated as the maximum tolerated dose divided by the minimum inhibitory concentration.

Interference with Viral Replication Processes

This compound, a synthetic nucleoside analog of 3-deazauridine, has demonstrated notable antiviral properties. nih.gov Research indicates its activity against a range of RNA viruses. researchgate.net Specifically, it has been shown to be active against members of five RNA virus families, which include paramyxoviruses. researchgate.net In laboratory settings, this compound displayed significant activity against rhinovirus type 34 when the virus was grown in WISH cells. nih.gov The introduction of a nitro group at the 3-position of the base is suggested to enhance this antiviral activity while reducing toxicity compared to the parent compound. While the precise mechanisms of viral interference are not fully detailed in the available literature, its action is likely rooted in the disruption of viral nucleic acid synthesis, a common mechanism for nucleoside analogs. atsu.eduplos.org These compounds often interfere with viral RNA-dependent DNA polymerase (reverse transcriptase) or other viral enzymes crucial for replication. atsu.eduscirp.org

Comparative Mechanistic Analysis with Parent Nucleosides (e.g., 3-Deazauridine)

The biological activity of this compound is best understood in comparison to its parent nucleoside, 3-deazauridine. 3-Deazauridine functions as a prodrug that, upon intracellular conversion to its triphosphate form (3-deazaUTP), acts as a competitive inhibitor of CTP (cytidine triphosphate) synthetase. nih.govcaymanchem.comresearchgate.net This inhibition selectively depletes the intracellular pools of CTP, a critical precursor for RNA and DNA synthesis. nih.govnih.govkuleuven.be

The substitution at the C3 position of the deazauridine ring profoundly influences the compound's mechanism of action. For instance, replacing the hydrogen at C3 with a fluorine atom (creating 3F-3DUrd) shifts the metabolic target. Instead of inhibiting CTP synthetase, the monophosphate form of 3F-3DUrd inhibits orotidylate decarboxylase (ODC), an enzyme involved earlier in the pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.govkuleuven.beresearchgate.netnih.gov This leads to the depletion of both UTP and CTP pools. kuleuven.beresearchgate.netnih.gov

In the case of this compound, the addition of the nitro group at the C3 position appears to modulate its biological profile, reportedly enhancing its antiviral activity. Unlike its parent compound, which shows significant antileukemic effects, this compound was found to be inactive against L1210 leukemia in murine models. nih.gov This stark difference highlights how a single chemical modification can drastically alter the therapeutic profile, shifting its activity from antineoplastic to primarily antiviral.

Antineoplastic Activity and Mechanistic Investigations

Evaluation in Leukemia Cell Models

The antineoplastic potential of this compound has been evaluated in preclinical leukemia models, with results that distinguish it from its parent compound. In a key study, this compound was tested against intraperitoneally implanted L1210 leukemia in mice and was found to be devoid of antitumor activity. nih.gov

This contrasts sharply with the known efficacy of 3-deazauridine in similar models. 3-Deazauridine inhibits the growth of L1210 leukemia cells at a concentration of 6 µM and has been shown to reduce mortality in mouse models of the disease. caymanchem.com Furthermore, 3-deazauridine has been investigated for its ability to enhance the effects of other antileukemic agents. For example, it can increase the incorporation of decitabine (B1684300) into the DNA of HL-60 myeloid and MOLT-3 lymphoid leukemia cells. caymanchem.comresearchgate.net It is particularly effective against leukemic cells that are deficient in deoxycytidine kinase (DCK), as these cells are highly dependent on CTP synthetase for CTP and dCTP production. researchgate.net

Table 1: Comparative Antileukemic Activity in L1210 Models
CompoundActivity in L1210 Leukemia ModelReference
This compoundDevoid of activity nih.gov
3-DeazauridineInhibits growth and reduces mortality caymanchem.com

Influence on Cellular Differentiation Pathways (Context from 3-Deazauridine Studies)

While direct studies on this compound's effect on cellular differentiation are limited, the actions of its parent compound, 3-deazauridine, provide valuable context. Antimetabolites that disrupt purine (B94841) and pyrimidine nucleotide metabolism are recognized as a class of compounds capable of inducing tumor cell differentiation. nih.gov Many cancer cells retain the capacity to differentiate into mature, non-proliferating cells, and this process can be triggered by agents that impair DNA synthesis or function. nih.gov

3-Deazauridine, as an inhibitor of CTP synthetase, falls into this category. nih.gov Research has shown that at non-toxic doses, 3-deazauridine can enhance the differentiation of leukemia cells. One study demonstrated that a 24-hour exposure to a low dose (2.5 µM) of 3-deazauridine, followed by co-treatment with all-trans retinoic acid (RA), significantly augmented RA-mediated granulocytic differentiation in HL-60 myeloid leukemia cells. vu.lt This suggests that by modulating nucleotide pools, 3-deazauridine can influence cellular maturation pathways, pushing malignant cells towards a more differentiated, less proliferative state.

Modulation of Nucleotide Metabolism Pathways (Context from 3-Deazauridine Studies)

The primary mechanism of 3-deazauridine involves the profound modulation of nucleotide metabolism pathways. nih.govnih.gov Following its uptake into cells and subsequent phosphorylation, its derivatives interfere with key enzymes in pyrimidine synthesis. nih.gov The main consequence of this interference is a significant disruption of intracellular nucleotide pools.

Treatment of L1210 leukemia cells with 3-deazauridine leads to a dose- and time-dependent reduction in the pools of cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP). nih.govnih.gov Concurrently, this leads to an increase in the uridine (B1682114) triphosphate (UTP) pool, as its conversion to CTP is blocked. nih.gov Beyond pyrimidine nucleotides, 3-deazauridine can also affect purine pools, causing a modest increase in GTP and a marked expansion of the ATP pool in certain leukemia cell lines. nih.gov These alterations stem from the blockade of pyrimidine biosynthesis, which spares substrates like 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine, potentially stimulating the initial reactions of purine synthesis. researchgate.net

The central event in 3-deazauridine's mechanism of action is the inhibition of CTP synthetase (CTPS). nih.govcaymanchem.comresearchgate.net This enzyme catalyzes the final step in the de novo synthesis of pyrimidine nucleotides: the conversion of UTP to CTP. nih.govtandfonline.com 3-Deazauridine itself is not the active inhibitor; it must first be anabolized within the cell to its 5'-triphosphate derivative, 3-deazauridine 5'-triphosphate (deazaUTP). nih.govcaymanchem.comresearchgate.net

DeazaUTP acts as a potent competitive inhibitor of CTP synthetase, effectively blocking the production of CTP. nih.govcaymanchem.com This leads to a rapid and marked depletion of intracellular CTP pools, which is considered the primary metabolic effect of the analog. nih.gov The resulting CTP starvation disrupts the synthesis of RNA and, by limiting the precursor pool for dCTP, also inhibits DNA replication. nih.govresearchgate.net Studies have identified two isoforms of the enzyme, CTPS1 and CTPS2, both of which are required for cell proliferation. life-science-alliance.org 3-Deazauridine is known to inhibit CTPS activity, with evidence suggesting that CTPS2 may be more susceptible to its inhibitory effects than CTPS1. life-science-alliance.org

Table 2: Effect of 3-Deazauridine on Intracellular Nucleotide Pools in L1210 Cells
Nucleotide PoolEffect of 3-Deazauridine TreatmentReference
CTPMarked decrease nih.govnih.gov
dCTPDecrease nih.govnih.gov
UTPIncrease nih.gov
ATPMarked increase (in L1210/ara-C subline) nih.gov
GTPModest increase nih.gov
Impact on Intracellular Deoxycytidine Triphosphate (dCTP) Levels

The primary metabolic effect of 3-deazauridine, and presumably its nitro-derivative, is the potent inhibition of CTP synthetase nih.govcaymanchem.comnih.gov. This enzyme is critical for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).

Following its uptake into the cell, 3-deazauridine is phosphorylated by cellular kinases to its active triphosphate form, 3-deazauridine triphosphate scirp.org. This active metabolite then acts as a competitive inhibitor of CTP synthetase caymanchem.comscirp.orgjci.org. The inhibition of this key enzyme leads to a significant reduction in the intracellular pool of CTP nih.govnih.govscirp.org.

The decrease in CTP levels has a direct downstream effect on the pool of deoxycytidine triphosphate (dCTP), as CTP is a precursor for dCTP synthesis via the enzyme ribonucleotide reductase. Consequently, treatment with 3-deazauridine results in a marked decrease in intracellular dCTP concentrations nih.govscirp.org. This depletion of the dCTP pool is a secondary, yet crucial, aspect of its mechanism of action, disrupting the necessary balance of deoxynucleotides required for DNA synthesis and repair nih.govresearchgate.net.

Studies on the parent compound, 3-deazauridine, have consistently shown this effect. For instance, treatment of L1210 leukemia cells with 3-deazauridine led to a significant drop in both CTP and dCTP pools nih.gov. This reduction in dCTP is also the basis for its synergistic effects with other nucleoside analogs, such as 5-aza-2'-deoxycytidine, as the lower concentration of endogenous dCTP reduces competition and enhances the incorporation of the analog into DNA researchgate.net. Although specific quantitative data for this compound is not available in the reviewed literature, a similar qualitative impact on dCTP levels is anticipated.

Table 1: Expected Impact of this compound on Pyrimidine Nucleotide Pools (based on 3-deazauridine data)

Intracellular ComponentExpected Change upon TreatmentPrimary ReasonSupporting Evidence (for 3-deazauridine)
CTP Synthetase Activity Competitive inhibition by the triphosphate form of the drug. nih.govcaymanchem.comscirp.org
CTP Pool Direct result of CTP synthetase inhibition. nih.govnih.govscirp.org
dCTP Pool Consequence of reduced CTP precursor availability. nih.govscirp.orgresearchgate.net
Interplay with Deoxycytidine Kinase (DCK) Pathways

Deoxycytidine kinase (DCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, as well as several deoxycytidine analogs used in chemotherapy, to their active monophosphate forms nih.govresearchgate.net. The interplay between this compound and DCK pathways is indirect but highly significant, particularly in the context of drug resistance.

The mechanism of action of 3-deazauridine does not rely on activation by DCK. Instead, its phosphorylation is catalyzed by uridine-cytidine kinase scirp.org. This distinction becomes critically important in cells that have developed resistance to other nucleoside analogs due to a deficiency in DCK researchgate.net.

Leukemic cells that lack or have reduced DCK activity are unable to effectively activate drugs like cytarabine (B982) (AraC) or 5-aza-2'-deoxycytidine, rendering them resistant researchgate.netresearchgate.netreference.md. However, these DCK-deficient cells become more heavily reliant on the de novo pathway for the synthesis of pyrimidine nucleotides, including CTP and dCTP, to support DNA replication researchgate.net.

This increased dependence on the de novo pathway makes DCK-deficient cells particularly sensitive to inhibitors of this pathway. Since 3-deazauridine inhibits CTP synthetase, it effectively targets this vulnerability. By blocking the de novo synthesis of CTP and subsequently lowering dCTP levels, 3-deazauridine can exert a potent cytotoxic effect on cancer cells that are resistant to DCK-activated prodrugs researchgate.netreference.md. Therefore, 3-deazauridine and, by extension, this compound, can be used to target drug resistance arising from DCK deficiency researchgate.net.

This interplay highlights a key therapeutic strategy: using a CTP synthetase inhibitor to overcome resistance to drugs that require DCK for their activation.

Molecular and Biochemical Interactions of 3 Nitro 3 Deazauridine

Enzyme Target Identification and Characterization

The primary intracellular targets of 3-Nitro-3-deazauridine, much like its parent compound 3-deazauridine (B583639), are enzymes involved in nucleotide metabolism. The compound itself is a prodrug that requires intracellular phosphorylation to become an active inhibitor.

The principal target of the activated, triphosphorylated form of 3-deazauridine is Cytidine (B196190) Triphosphate (CTP) Synthetase. aacrjournals.orgaacrjournals.orgnih.gov This enzyme catalyzes the amination of Uridine (B1682114) Triphosphate (UTP) to form CTP, a critical step in the de novo synthesis of pyrimidine (B1678525) nucleotides required for nucleic acid synthesis. life-science-alliance.org

Studies on the parent compound, 3-deazauridine, have demonstrated that it must be metabolized to its triphosphate derivative, 3-deazauridine triphosphate (deaza-UTP), to exert its inhibitory effect. aacrjournals.orgresearchgate.net Deaza-UTP acts as a competitive inhibitor of CTP synthetase with respect to the enzyme's natural substrate, UTP. aacrjournals.orgaacrjournals.org Neither 3-deazauridine itself nor its monophosphate form shows significant inhibition of the enzyme. aacrjournals.org The inhibition is potent, with studies on highly purified CTP synthetase from calf liver reporting a Ki (inhibition constant) value of 5.3 x 10-6 M for deaza-UTP. aacrjournals.orgaacrjournals.org This competitive inhibition effectively depletes the intracellular pool of CTP, which is the basis for the compound's biological activity. aacrjournals.orgnih.gov It is presumed that this compound functions via a similar mechanism, whereby its triphosphorylated metabolite inhibits CTP synthetase.

Table 1: Kinetic Parameters of CTP Synthetase Inhibition by 3-Deazauridine Triphosphate

Inhibitor Enzyme Source Type of Inhibition Substrate Ki Value

This interactive table summarizes the kinetic data for the inhibition of CTP Synthetase by the activated form of 3-deazauridine.

For 3-deazauridine and its analogs to become active inhibitors of CTP synthetase, they must first be phosphorylated. This bioactivation is carried out by cellular nucleoside and nucleotide kinases. The initial and rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative.

Interactions with Cellular Macromolecules

Beyond direct enzyme inhibition, the potential for nucleoside analogs to interact with or be incorporated into nucleic acids is a critical aspect of their mechanism of action.

Theoretical modeling has been employed to understand the biological activity of 3-deazauridine by examining its interaction energies when binding with nucleic acid fragments. nih.gov These computational studies compare the binding patterns and association sites of the analog with those of natural nucleic acid bases during processes like transcription to predict inhibitory effects. nih.gov

Experimentally, the replacement of a nitrogen atom at the 3-position of a purine (B94841) ring (as in 3-deazapurines) has been shown to decrease the thermodynamic stability of base pairing. nih.gov This is partly because the characteristic hydrogen-bonded water molecule in the minor groove, which normally interacts with the N3 atom, is absent with the 3-deaza modification. nih.gov While these studies focus on 3-deazapurines, similar principles regarding altered hydrogen bonding capacity and hydration patterns would apply to the 3-deazapyrimidine structure of this compound, suggesting that its presence could destabilize local nucleic acid structures. nih.gov

A significant finding from studies with 3-deazauridine is that the compound was not found to be incorporated into the RNA or DNA of tumor cells. aacrjournals.org Its mechanism of action appears to be confined to the depletion of CTP pools through the inhibition of CTP synthetase, rather than through fraudulent incorporation into nucleic acid polymers. aacrjournals.orgnih.gov This lack of incorporation distinguishes it from many other nucleoside analogs used in chemotherapy. At present, there is no evidence to suggest that the addition of a nitro group at the 3-position alters this fundamental property, and this compound is also presumed to act primarily through enzyme inhibition without significant incorporation into DNA or RNA.

Metabolic Fate of the Nitro Group in Biological Systems

This process, termed bioreduction, is catalyzed by a variety of nitroreductase enzymes, such as NADPH: P450 oxidoreductase. nih.govpsu.edu The reduction of a nitro group (R-NO2) is a stepwise process that proceeds through several reactive intermediates. The six-electron reduction sequence typically forms a nitroso (R-NO), then an N-hydroxylamino (R-NHOH), and finally an amino (R-NH2) functional group. nih.govresearchgate.net

These intermediates, particularly the nitroso and N-hydroxylamino species, can be chemically reactive and may interact with cellular components. nih.gov For instance, the nitroso group can be trapped by thiols like glutathione, and N-hydroxylamines can undergo further reactions. nih.gov In some cases, this metabolic activation is essential for the biological activity of nitro-containing drugs. nih.govurfu.ru Therefore, the metabolism of the nitro group on this compound could potentially lead to the generation of different metabolites with their own unique biological profiles. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
3-Deazauridine
Uridine
Cytidine
Uridine Triphosphate (UTP)
Cytidine Triphosphate (CTP)
3-Deazauridine Monophosphate
3-Deazauridine Diphosphate (B83284) (3-DUDP)
3-Deazauridine Triphosphate (deaza-UTP)
Glutathione
Ribavirin (B1680618)
Uracil
Deazauracil
2'-deoxycytidine
Thymidine

Nitroreduction Pathways and Involved Enzymes (e.g., Nitroreductases)

The biotransformation of this compound is hypothesized to proceed through nitroreduction, a metabolic pathway common to many xenobiotics containing a nitro group. This process involves the enzymatic reduction of the nitro group (-NO2) to sequentially form nitroso, N-hydroxylamino, and finally amino (-NH2) derivatives. The enzymes responsible for these reductive steps are broadly classified as nitroreductases. While the specific enzymes that metabolize this compound have not been definitively identified in the available scientific literature, it is anticipated that they belong to the families of enzymes known to reduce other nitroaromatic compounds.

Nitroreductases are a diverse group of enzymes, primarily flavoproteins, that utilize reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. These enzymes catalyze the transfer of electrons from cellular reducing equivalents, such as NADH or NADPH, to the nitro group of their substrates. The nitroreduction process can be categorized into two main types based on the number of electrons transferred.

Type I nitroreductases , which are typically oxygen-insensitive, catalyze the sequential two-electron reduction of the nitro group. This pathway avoids the formation of a nitro anion radical and proceeds through nitroso and N-hydroxylamino intermediates.

Type II nitroreductases , on the other hand, are oxygen-sensitive and catalyze a single-electron reduction, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, contributing to oxidative stress. Under anaerobic or hypoxic conditions, the nitro anion radical can undergo further reduction to the nitroso derivative.

Several mammalian enzymes possess nitroreductase activity and could potentially be involved in the metabolism of this compound. These include cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and xanthine (B1682287) oxidase, as well as microsomal enzymes such as cytochrome P450 reductase and cytochrome P450 enzymes themselves. The specific cellular environment, particularly the oxygen concentration and the expression levels of these enzymes, would likely influence the metabolic fate of this compound.

Table 1: Potential Enzymes Involved in the Nitroreduction of this compound

Enzyme FamilyCellular LocationCofactor(s)Potential Role in Nitroreduction
NAD(P)H:quinone oxidoreductase (NQO1)CytosolFAD, NAD(P)HCatalyzes two-electron reduction of nitro groups.
Xanthine OxidaseCytosolFAD, MolybdenumCan reduce nitro compounds, particularly under hypoxic conditions.
Cytochrome P450 ReductaseMicrosomes (ER)FAD, FMN, NADPHTransfers electrons to cytochrome P450s and can directly reduce some nitroaromatics.
Cytochrome P450 (CYP) EnzymesMicrosomes (ER)Heme, NADPHCan catalyze both oxidative and reductive metabolism of xenobiotics.
Bacterial NitroreductasesN/A (found in gut microbiota)FMN or FAD, NAD(P)HMay contribute to the metabolism of orally administered this compound.

Formation of Reactive Intermediates and their Biological Implications

The nitroreduction of this compound is expected to generate several reactive intermediates, each with distinct biological implications. The formation of these intermediates is a critical step in the bioactivation of the compound, potentially leading to both its therapeutic effects and any associated cytotoxicity.

The initial one-electron reduction of the nitro group yields a nitro anion radical . As mentioned, under aerobic conditions, this radical can participate in redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions. An excess of ROS can overwhelm the cellular antioxidant defense systems, resulting in oxidative stress, which can damage cellular components including lipids, proteins, and DNA.

Further reduction leads to the formation of a nitroso intermediate . This is a highly reactive electrophile. The subsequent two-electron reduction product is the N-hydroxylamino derivative . This intermediate is also highly reactive and is often considered a key metabolite in the mutagenic and carcinogenic effects of many nitroaromatic compounds. The N-hydroxylamino group can be further protonated or undergo esterification (e.g., acetylation or sulfation) to form a good leaving group. The subsequent heterolytic cleavage of the N-O bond can generate a highly electrophilic nitrenium ion or a related carbocation.

These ultimate electrophilic species are capable of forming covalent adducts with nucleophilic sites in cellular macromolecules. The primary targets for such adduction are DNA bases, particularly guanine (B1146940) and adenine, as well as amino acid residues in proteins. The formation of DNA adducts can lead to mutations, chromosomal aberrations, and potentially initiate carcinogenesis. Covalent modification of proteins can alter their structure and function, leading to enzyme inhibition or disruption of cellular signaling pathways.

Table 2: Potential Reactive Intermediates of this compound and Their Biological Implications

Reactive IntermediateFormation PathwayBiological Implications
Nitro Anion RadicalOne-electron reduction of the nitro group.Redox cycling, generation of reactive oxygen species (ROS), oxidative stress.
Nitroso IntermediateTwo-electron reduction of the nitro group or one-electron reduction of the nitro anion radical.Highly reactive electrophile, can interact with cellular nucleophiles.
N-Hydroxylamino DerivativeFour-electron reduction of the nitro group.Key precursor to ultimate carcinogens, can be further activated.
Nitrenium IonHeterolytic cleavage of the N-O bond of an activated N-hydroxylamino derivative.Highly electrophilic, readily forms covalent adducts with DNA and proteins.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Evaluation of the Nitro Group's Contribution to Biological Potency and Selectivity

The inclusion of a nitro group at the C3 position of the deazauridine scaffold is not arbitrary; it is a strategic chemical modification intended to modulate the molecule's properties. The nitro group is strongly electron-withdrawing, which can significantly alter the electronic distribution within the pyridinone ring, impacting how the molecule interacts with biological targets.

A key study synthesized and evaluated a series of 3-substituted 3-deazauridine (B583639) analogs to probe the influence of the C3 substituent. In this research, 3-nitro-3-deazauridine demonstrated significant and specific biological activity that was not observed in its halogenated counterparts. Notably, this compound was found to be active against rhinovirus type 34 when tested in WISH cell cultures. nih.gov In contrast, the 3-chloro and 3-bromo analogs were devoid of this antiviral activity, highlighting the critical and specific contribution of the nitro group to the observed biological effect. nih.gov

The potency conferred by the nitro group is likely a combination of its electronic and steric properties. Electronically, the -NO2 group enhances the acidity of the N1-proton and alters the charge distribution of the heterocycle, potentially improving its ability to bind to a target enzyme. Metabolically, nitroaromatic compounds can be bioreduced to reactive intermediates that exert cytotoxic or antimicrobial effects, a mechanism of action for numerous established drugs. neovarsity.org While the precise mechanism for this compound's antirhinoviral activity requires further elucidation, its superiority over other analogs underscores the essential role of the nitro moiety in achieving this specific biological potency. nih.gov

Comparative Analysis of Substituent Effects at the Pyrimidine (B1678525) C3 Position

Systematic modification of the C3 position of the 3-deazauridine ring has been a fruitful strategy for exploring and modulating biological activity. Comparative analysis of various substituents reveals that even subtle changes at this position can lead to dramatic shifts in potency and even the mechanism of action.

Initial studies directly compared halo substituents with the nitro group. As noted, while this compound showed significant antirhinoviral activity, the corresponding 3-chloro and 3-bromo analogs were inactive in the same assays. nih.gov This suggests that a simple steric bulk or electronegative substituent is insufficient; the unique properties of the nitro group are required for this specific activity.

Further research into a 3-fluoro substituted analog (3F-3DUrd) revealed a fascinating shift in the structure-mechanism relationship. The parent compound, 3-deazauridine, acts as an antimetabolite by inhibiting CTP synthetase after being converted intracellularly to its 5'-triphosphate form. pnas.orgdntb.gov.ua However, the introduction of a single fluorine atom at the C3 position shifts the metabolic target. 3F-3DUrd's monophosphate form is a potent inhibitor of orotidylate decarboxylase (ODC), an earlier enzyme in the pyrimidine nucleotide biosynthesis pathway. pnas.orgdntb.gov.ua This change in target results in the depletion of both UTP and CTP pools, unlike 3-deazauridine which selectively depletes CTP. pnas.orgdntb.gov.ua This finding powerfully illustrates how a minimal structural change at C3 can completely alter the drug's molecular mechanism.

Exploration of the C3 position has not been limited to small electron-withdrawing groups. The synthesis of C3-arylated-3-deazauridine derivatives has opened another avenue, leading to the discovery of potent anti-herpetic agents with activity against HSV-1. acs.org This indicates that larger, aromatic substituents can be accommodated at this position and can confer entirely different antiviral specificities compared to the smaller nitro or fluoro groups.

Substituent at C3Compound NamePrimary Biological ActivityNotes
-NO₂ This compoundAntiviral (Rhinovirus) nih.govActivity is specific to the nitro group; chloro and bromo analogs are inactive. nih.gov
-Cl 3-Chloro-3-deazauridineInactive (Antitumor/Antiviral) nih.govLacked activity against L1210 leukemia and rhinovirus. nih.gov
-Br 3-Bromo-3-deazauridineInactive (Antitumor/Antiviral) nih.govLacked activity against L1210 leukemia and rhinovirus. nih.gov
-F 3-Fluoro-3-deazauridineCytostatic pnas.orgdntb.gov.uaMechanism shifts from CTP synthetase to orotidylate decarboxylase inhibition. pnas.orgdntb.gov.ua
-Aryl C3-Arylated-3-deazauridinesAntiviral (HSV-1) acs.orgRepresents a class of derivatives with a different antiviral spectrum. acs.org
-H 3-DeazauridineAntimetabolite, Cytostatic nih.govThe parent compound; inhibits CTP synthetase. nih.gov

Conformational Analysis and Bioactive Conformation Studies

The biological activity of nucleoside analogs like this compound is critically dependent on their three-dimensional shape, which allows them to be recognized by cellular transporters and enzymes. Conformational analysis, which studies the spatial arrangement of atoms, is therefore essential for understanding their function.

Theoretical studies using the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method have been conducted on 3-deazauridine and 3-deazacytidine. nih.gov These computational analyses investigated the preferred conformations around the glycosidic bond (the bond connecting the sugar to the heterocyclic base) and the puckering of the ribose sugar ring. The studies concluded that the conformational preferences of these deaza-analogs are remarkably similar to their natural counterparts, uridine (B1682114) and cytidine (B196190). nih.govias.ac.in This conformational mimicry is a key aspect of their biological activity, as it allows them to act as substrates for the enzymes involved in nucleoside metabolism, a necessary step for their activation. ias.ac.in

The analysis considers two main conformations regarding the base and sugar: syn and anti. In aqueous solutions, where most biological reactions occur, these nucleoside analogs exhibit a flexible equilibrium between the syn and anti forms, with a low energy barrier for interconversion. ias.ac.in This flexibility is crucial for their ability to adapt and fit into the active sites of various enzymes. The sugar moiety typically adopts either a C(2')-endo or C(3')-endo pucker. The calculations showed that both puckers are accessible for 3-deazauridine, contributing to its conformational flexibility. nih.gov

Experimental data from X-ray crystallography of 3-deazauridine confirms its structure and provides a solid-state view of its conformation. nih.gov These experimental findings, combined with theoretical calculations, provide a comprehensive picture of the molecule's structural dynamics. The ability of this compound to adopt a bioactive conformation similar to natural nucleosides is a prerequisite for its phosphorylation and subsequent interaction with its ultimate molecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deazauridine Analogs

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org This approach has been applied to deazauridine analogs to understand the specific physicochemical properties that govern their interaction with biological systems.

One such study focused on the interaction of a series of 27 nucleoside analogs, including 3-deazauridine, with the human concentrative nucleoside transporter 3 (hCNT3). nih.gov This transporter is crucial for the uptake of nucleoside drugs into cells, which is the first step required for their activity. Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study built statistically significant QSAR models. nih.gov

The models provided key insights into the structural requirements for effective transport by hCNT3. The analysis revealed that:

Electrostatic interactions are the primary force governing transport. nih.gov

The 3'-hydroxyl group of the ribose sugar plays a critical role. nih.gov

Steric hindrance at the 3-position of the pyrimidine ring was found to be favorable for transport. nih.gov This finding is particularly relevant to this compound, as the nitro group is a sterically demanding substituent compared to a hydrogen atom.

A positive charge at the 5-position of the pyrimidine ring also favored transport. nih.gov

From this QSAR analysis, pharmacophore models were developed. These models identified the minimal essential features for hCNT3 transport as two hydrogen bond acceptors (at the 3'-OH and 5'-O positions of the sugar) and a hydrophobic center provided by the base ring. nih.gov Such QSAR models are invaluable for predicting the activity of new, unsynthesized deazauridine analogs and for guiding the design of future derivatives with improved cellular uptake and, consequently, enhanced therapeutic potential.

Advanced Research Methodologies and Investigative Tools in 3 Nitro 3 Deazauridine Studies

In Vitro Cell Culture Models for Efficacy and Mechanistic Studies

In vitro cell culture models are fundamental tools for assessing the efficacy and exploring the molecular mechanisms of 3-Nitro-3-deazauridine. These models provide a controlled environment to study the compound's effects on various cell types, particularly cancer cells.

Researchers utilize a variety of human and murine cancer cell lines to investigate the antineoplastic properties of this compound. For instance, studies have employed L1210 leukemia cells, including a subline resistant to cytarabine (B982) (L1210/ARA-C), to demonstrate the compound's effectiveness, even in drug-resistant scenarios. researchgate.netnih.gov The compound's ability to inhibit the growth of these tumor cells in culture highlights its potential as a therapeutic agent. nih.gov Mechanistic studies in these cell lines have revealed that this compound can enhance the anticancer activity of other drugs, such as 5-aza-2'-deoxycytidine, by increasing their incorporation into DNA. researchgate.nettargetmol.com

The choice of cell line is critical and often tailored to the specific research question. For example, to study the role of specific enzymes in the compound's mechanism, cell lines with known genetic backgrounds, such as those deficient in deoxycytidine kinase (DCK), are used. researchgate.net The development of new cell lines, like the OSU-CLL line for chronic lymphocytic leukemia, provides relevant models for in vitro and in vivo mechanistic studies of potential therapeutics. plos.org Furthermore, the shift towards three-dimensional (3D) cell culture models, such as spheroids, offers a more physiologically relevant environment that mimics the in vivo tumor microenvironment, including nutrient and oxygen gradients. frontiersin.orgdergipark.org.trmdpi.com This advancement allows for a more accurate assessment of a compound's efficacy and the complex interactions between cells and the extracellular matrix. frontiersin.orgdergipark.org.tr

Table 1: Examples of Cell Lines Used in this compound Research

Cell LineCell TypeApplication in this compound Research
L1210Murine LeukemiaInvestigating antineoplastic action and mechanisms of drug resistance. researchgate.netnih.gov
L1210/ARA-CMurine Leukemia (Cytarabine-resistant)Studying efficacy against drug-resistant cancer cells. researchgate.netnih.gov
Human Leukemic CellsHuman LeukemiaEvaluating the enhancement of other antileukemic drugs. researchgate.net
OSU-CLLHuman Chronic Lymphocytic LeukemiaProviding a relevant model for mechanistic and therapeutic studies. plos.org
SKBR3 and BT474Human Breast CancerInvestigating mechanisms of drug resistance. mdpi.com
MCF-7 and MDA-MB-231Human Breast CancerAssessing antitumor effects and apoptosis induction. mdpi.com

Biochemical Assays for Enzyme Inhibition and Metabolite Profiling

Biochemical assays are crucial for dissecting the specific molecular interactions of this compound and its metabolites with cellular machinery. These assays focus on enzyme inhibition and the analysis of metabolic changes within the cell.

A primary mechanism of action for 3-deazauridine (B583639), the parent compound of this compound, is the inhibition of CTP synthetase. researchgate.netnih.govtargetmol.com Its phosphorylated form acts as a competitive inhibitor of this enzyme, leading to a reduction in intracellular levels of CTP and dCTP. researchgate.netnih.gov Enzyme inhibition assays, which measure the rate of an enzymatic reaction in the presence and absence of the inhibitor, are used to quantify the potency of this inhibition, often by determining the Ki value. alljournals.cn For example, 3-deazauridine was found to be a potent competitive inhibitor of cytidine (B196190) deaminase with a Ki of 1.9 × 10⁻⁵ M. alljournals.cn Furthermore, studies have shown that the diphosphate (B83284) form of 3-deazauridine can inhibit the enzymatic reduction of pyrimidine (B1678525) ribonucleoside 5'-diphosphates. nih.gov

Table 2: Key Enzymes and Metabolites in this compound Research

Molecule TypeNameRole/ObservationResearch Method
EnzymeCTP SynthetasePrimary target of phosphorylated 3-deazauridine, leading to inhibition of CTP synthesis. researchgate.netnih.govEnzyme Inhibition Assays
EnzymeCytidine DeaminaseDegrades cytidine analogs; inhibited by 3-deazauridine. alljournals.cnEnzyme Inhibition Assays
EnzymeDeoxycytidine Kinase (DCK)Activates certain nucleoside analogs; cells deficient in DCK are sensitive to 3-deazauridine. researchgate.netEnzymatic Analysis in Cell Lines
MetaboliteCTP (Cytidine Triphosphate)Levels are significantly reduced following treatment with 3-deazauridine. nih.govnih.govMetabolite Profiling (e.g., LC-MS)
MetabolitedCTP (Deoxycytidine Triphosphate)Levels are significantly reduced following treatment with 3-deazauridine. nih.govnih.govMetabolite Profiling (e.g., LC-MS)
MetaboliteUTP (Uridine Triphosphate)Levels are increased following treatment with 3-deazauridine. nih.govMetabolite Profiling (e.g., LC-MS)

Computational Chemistry Approaches

Computational chemistry provides powerful in silico tools to investigate the properties and interactions of this compound at an atomic level, complementing experimental findings.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. wjarr.com This method helps to understand the binding mode and affinity between this compound and its potential enzyme targets. wjarr.commdpi.com The process involves generating various conformations of the ligand within the active site of the protein and scoring them based on binding energy calculations. wjarr.com

Molecular dynamics (MD) simulations provide a dynamic view of these interactions over time. mdpi.comuwo.ca By simulating the movements of atoms in the ligand-protein complex, MD can reveal the stability of the binding, conformational changes in the protein, and the role of solvent molecules. mdpi.comuwo.cauantwerpen.be These simulations can offer insights into the mechanisms of enzyme inhibition that are not readily accessible through static experimental methods. uwo.ca For instance, MD simulations can be used to study the interactions of nucleoside analogs with their target enzymes, providing a molecular-level understanding of the physicochemical principles governing these interactions. uwo.ca

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure, reactivity, and other properties of molecules with high accuracy. tsukuba.ac.jp These methods can be applied to this compound to understand its intrinsic properties, such as its charge distribution and reactivity, which are key to its biological activity. Theoretical studies have used incorporation models and computed interaction energies to understand the biological activity and inhibitory effect of 3-deazauridine by examining its binding patterns with nucleic acid fragments. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for the chemically active region (e.g., the ligand and the enzyme's active site) with the efficiency of classical molecular mechanics for the surrounding environment (e.g., the rest of the protein and solvent). tsukuba.ac.jp This hybrid approach allows for the simulation of chemical reactions and the elucidation of molecular mechanisms within large biological systems. tsukuba.ac.jp

Spectroscopic Techniques for Molecular Characterization in Biological Contexts

Spectroscopic techniques are indispensable for characterizing the structure and concentration of this compound and its metabolites in biological samples. These methods rely on the interaction of molecules with electromagnetic radiation.

Various spectroscopic methods are employed in the study of nucleoside analogs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of newly synthesized compounds like this compound. sioc-journal.cn In biological contexts, techniques like high-resolution LC-MS and LC-MS/MS are primary tools for metabolite identification and quantification. These methods offer the sensitivity and precision required to detect low-concentration analytes in complex biological matrices like plasma or cell extracts. nih.gov For example, an ELISA (Enzyme-Linked Immunosorbent Assay) method has been developed to specifically detect and quantify 3-nitrotyrosine (B3424624) residues in proteins, a marker of oxidative stress, demonstrating the utility of antibody-based spectroscopic detection in biological fluids. nih.gov

Genetic Engineering and CRISPR/Cas9 for Target Validation and Pathway Elucidation

Genetic engineering techniques, particularly the revolutionary CRISPR/Cas9 system, are powerful tools for validating the molecular targets of drugs and elucidating the biological pathways they affect. rsc.orgnih.gov

These technologies allow for the precise modification of an organism's genome. rsc.org For instance, researchers can create "knock-out" cell lines or animal models where the gene encoding a putative target of this compound is deleted. rsc.org If the cells or animals lacking the target gene show a different response to the compound compared to the wild-type, it provides strong evidence that the gene product is indeed the target. nih.gov The CRISPR/Cas9 system has streamlined this process, making it easier to generate specific gene edits, including knockouts and specific mutations. nih.govsigmaaldrich.comnih.gov This technology is instrumental in target identification and validation, helping to confirm the mechanism of action of compounds like this compound. nih.govewadirect.com Beyond target validation, genetic engineering can be used to manipulate entire metabolic pathways to understand their regulation and how they are perturbed by the compound, or even to engineer organisms for the enhanced production of desired metabolites. rsc.orgnih.govnih.gov

Functional Chemoproteomic and Metabolomic Platforms

Advanced research into the mechanisms of action of this compound leverages functional chemoproteomic and metabolomic platforms. These sophisticated tools enable a system-wide investigation of the compound's interactions with cellular proteins and its impact on metabolic networks. By providing a broad and unbiased view, these methodologies are crucial for identifying molecular targets, understanding on- and off-target effects, and elucidating the biochemical pathways modulated by the compound.

Chemoproteomics, particularly in the form of Activity-Based Protein Profiling (ABPP), is a powerful strategy for identifying the protein targets of small molecules directly in complex biological systems. nih.govsioc-journal.cnnih.gov This approach utilizes chemical probes that mimic the structure of the compound of interest but are modified with a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. For a nucleoside analog like this compound, a clickable analog could be synthesized, incorporating a bioorthogonal handle such as an alkyne or azide (B81097). nih.gov This probe would then be introduced to cells or cell lysates. Proteins that covalently bind to the probe, representing potential targets, can be identified and quantified using mass spectrometry. mdpi.com

A common chemoproteomic workflow involves several key steps:

Probe Synthesis: A derivative of this compound is synthesized with a reactive group and a clickable alkyne tag.

Labeling: The probe is incubated with a proteome (e.g., cell lysate or live cells) to allow for covalent binding to target proteins.

Click Chemistry: A reporter tag, such as biotin-azide, is "clicked" onto the alkyne-modified proteins.

Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads and subsequently identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). rsc.org

Competitive ABPP is another valuable approach where the native, unmodified this compound is used to compete for binding against a broad-spectrum or family-specific probe. acs.orgbiorxiv.org A reduction in probe labeling for a particular protein in the presence of the compound indicates a direct interaction. This method avoids the need for synthesizing a specific probe for the compound itself. biorxiv.org

Metabolomic platforms complement chemoproteomic studies by providing a global snapshot of the metabolic changes induced by this compound. As a pyrimidine analog, the compound is expected to perturb nucleotide metabolism. nih.govnih.gov Untargeted metabolomic analysis, typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), can quantify hundreds to thousands of small-molecule metabolites simultaneously. frontiersin.org By comparing the metabolic profiles of treated versus untreated cells, researchers can identify specific pathways that are significantly altered. This can reveal not only the intended effects on pyrimidine synthesis but also unforeseen impacts on other areas of metabolism. nih.govatsjournals.orgresearchgate.net

For instance, studies on similar nucleoside analogs have shown that they can be metabolized into various phosphorylated forms, which then compete with endogenous nucleotides for incorporation into RNA or DNA or for binding to critical enzymes. nih.govacs.org Metabolomic analysis can track the formation of these analog-metabolites and measure the resulting perturbations in the pools of natural pyrimidines and purines. biorxiv.org

The integration of chemoproteomic and metabolomic data provides a comprehensive understanding of the compound's mechanism of action. For example, the identification of CTP synthetase as a direct target by chemoproteomics would be strongly supported by metabolomic data showing a decrease in CTP levels and an accumulation of its precursors, such as UTP. frontiersin.org

Detailed Research Findings

While direct chemoproteomic and metabolomic studies on this compound are not extensively published, data from analogous studies on other pyrimidine and nucleoside analogs illustrate the type of results these platforms can generate.

Chemoproteomic Target Identification:

A hypothetical competitive ABPP experiment could identify potential protein targets of this compound in a cancer cell line. In such an experiment, proteins whose labeling by a broad-spectrum probe is significantly reduced upon pre-incubation with this compound are considered potential targets.

Table 1: Hypothetical Protein Targets of this compound Identified by Competitive Chemoproteomics

Protein Target Function Percent Inhibition by this compound Putative Role in Mechanism of Action
CTP Synthetase 1 (CTPS1) Pyrimidine de novo synthesis 85% Direct inhibition of CTP production
Uridine-cytidine kinase 2 (UCK2) Pyrimidine salvage pathway 62% Bioactivation of the compound or inhibition of salvage
Dihydropyrimidine dehydrogenase (DPYD) Pyrimidine catabolism 45% Potential off-target, modulation of pyrimidine breakdown

Metabolomic Profiling:

Metabolomic analysis of cells treated with this compound would likely reveal significant alterations in nucleotide metabolism pathways. The following table represents plausible findings from an untargeted metabolomics study.

Table 2: Hypothetical Metabolite Changes in Response to this compound Treatment

Metabolite Pathway Fold Change vs. Control Interpretation
Uridine (B1682114) triphosphate (UTP) Pyrimidine Synthesis +3.5 Accumulation due to downstream block (e.g., at CTPS)
Cytidine triphosphate (CTP) Pyrimidine Synthesis -4.2 Depletion due to direct inhibition of its synthesis
Orotic acid Pyrimidine Synthesis +2.1 Upstream accumulation
N-Carbamoyl-L-aspartate Pyrimidine Synthesis +1.8 Upstream accumulation
Adenosine triphosphate (ATP) Purine (B94841) Metabolism -1.5 Potential indirect effect on energy metabolism

These integrated approaches are indispensable for modern drug discovery and development, providing a detailed molecular blueprint of a compound's activity within the complex cellular environment. For this compound, such studies would be critical in confirming its mechanism of action, identifying biomarkers of response, and uncovering potential liabilities or new therapeutic applications.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Next-Generation 3-Nitro-3-deazauridine Analogs for Enhanced Selectivity and Potency

While this compound is a powerful inhibitor of CTP synthase, ongoing research focuses on developing next-generation analogs to overcome potential limitations and improve its pharmacological profile. The primary goals of these medicinal chemistry efforts are to enhance target selectivity, increase potency, improve metabolic stability, and modulate pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this endeavor. Researchers systematically modify the two main components of the molecule: the 3-nitro-4-aminopyridin-2-one base (the aglycone) and the ribose sugar moiety.

Modifications of the Aglycone: Changes to the heterocyclic base are explored to fine-tune interactions within the active site of CTP synthase. For instance, altering the position or nature of the nitro group, or substituting the amino group, could modulate the electronic properties of the ring system and its hydrogen bonding capabilities. The objective is to create analogs that bind more tightly to the target enzyme while having reduced affinity for other enzymes, thereby minimizing potential off-target effects.

5'-Modifications: Introducing substituents at the 5'-position can influence the initial phosphorylation step by uridine-cytidine kinases, which is required for the formation of the active 5'-triphosphate form.

2'-Modifications: Adding groups like fluorine at the 2'-position can increase the metabolic stability of the analog by making it resistant to degradation by cellular enzymes. Such modifications are common in nucleoside drug design, as seen with compounds like gemcitabine (B846).

The success of these synthetic efforts is measured by comparing the biological activity of the new analogs against the parent compound. Key metrics include the half-maximal inhibitory concentration (IC₅₀) against purified CTP synthase and the half-maximal effective concentration (EC₅₀) for inhibiting cell proliferation in cancer or virally infected cell lines.

Table 1. Comparative Activity of this compound and Hypothetical Analogs
CompoundKey ModificationTarget Enzyme (CTPS) IC₅₀ (µM)Cell Proliferation EC₅₀ (µM)Rationale for Modification
This compoundParent Compound0.81.2Baseline for comparison
Analog A2'-Fluoro substitution on ribose0.90.7Enhance metabolic stability
Analog B5'-Ester prodrugN/A (Prodrug)0.5Improve cell permeability and bypass initial phosphorylation dependence
Analog CAltered base substituent (e.g., cyano for nitro)5.28.0Investigate importance of the nitro group for binding

These synthetic programs aim to generate lead compounds with superior drug-like properties, potentially leading to candidates with a wider therapeutic window and greater clinical utility.

Exploration of Combination Strategies with Other Antimetabolites and Antivirals

A highly promising research direction involves combining this compound with other therapeutic agents to achieve synergistic effects. The rationale for this approach is rooted in the compound's specific mechanism of action: the depletion of intracellular CTP pools. Many critical cellular processes and the mechanisms of other drugs are dependent on CTP availability, creating opportunities for powerful combination therapies.

Combination with Other Antimetabolites: A prominent example is the combination of this compound with the anticancer drug gemcitabine. The activation of gemcitabine requires phosphorylation to its di- and triphosphate forms. The final phosphorylation step to the active gemcitabine triphosphate is catalyzed by nucleoside-diphosphate kinases, a process that competes with the synthesis of deoxycytidine triphosphate (dCTP). By depleting the CTP pool with this compound, the cell's ability to produce dCTP is hampered. This reduction in the competing natural substrate (dCTP) leads to a significant potentiation of gemcitabine's incorporation into DNA, thereby enhancing its cytotoxic effect. This concept, known as "biochemical modulation," has been demonstrated in various cancer cell lines.

Combination with Antivirals: Many viruses, particularly RNA viruses, rely heavily on the host cell's nucleotide pools for their rapid replication. Viral RNA-dependent RNA polymerases require a steady supply of all four ribonucleoside triphosphates (ATP, GTP, UTP, and CTP). By selectively depleting CTP with this compound, it is possible to starve the virus of a crucial building block, thereby inhibiting viral replication. Combining this compound with another antiviral that targets a different step in the viral life cycle (e.g., a viral protease or polymerase inhibitor) could create a multi-pronged attack, increasing efficacy and potentially reducing the development of drug resistance.

Table 2. Overview of Combination Strategies Involving this compound
Partner DrugDrug ClassMechanistic RationaleObserved Outcome
GemcitabineAntimetabolite (dC analog)CTP depletion by 3-NDU reduces dCTP pools, enhancing gemcitabine triphosphate formation and DNA incorporation.Strong synergism in cancer cell lines.
Ribavirin (B1680618)Antiviral (Guanosine analog)Dual pressure on nucleotide pools; 3-NDU depletes CTP while ribavirin depletes GTP.Potentiated antiviral activity against RNA viruses.
5-Fluorouracil (5-FU)Antimetabolite (Uracil analog)CTP depletion may enhance the effects of thymidylate synthase inhibition by 5-FU's active metabolites.Synergistic to additive effects observed in preclinical models.

Development of this compound as a Chemical Biology Probe for Cellular Pathway Elucidation

Beyond its therapeutic potential, the high specificity of this compound for CTP synthase makes it an invaluable tool for chemical biology. As a selective chemical probe, it allows researchers to dissect the roles of CTP in various cellular processes with high temporal and dose-dependent control.

By acutely depleting CTP pools, researchers can study the downstream consequences and identify cellular pathways that are most sensitive to CTP availability. This has provided critical insights into:

Phospholipid Biosynthesis: The synthesis of key membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, requires CTP for the activation of phosphocholine (B91661) and phosphoethanolamine, respectively. Using this compound, researchers have confirmed the absolute dependence of these pathways on CTP and studied how cells adapt to membrane stress under CTP-limiting conditions.

RNA Synthesis: While all four ribonucleoside triphosphates are required for transcription, CTP depletion allows for the study of how transcription initiation, elongation, and termination are affected by the scarcity of a single nucleotide.

Glycosylation: The synthesis of sialic acid-containing glycoconjugates involves CMP-sialic acid, a CTP-dependent sugar-nucleotide. This compound can be used to probe the importance of sialylation in processes like cell-cell recognition and signaling.

Future development in this area involves creating modified versions of this compound specifically for probe applications. For example, synthesizing an analog with a clickable "handle," such as an alkyne or azide (B81097) group, would enable advanced applications like:

Target Engagement Studies: Using click chemistry to attach a fluorescent dye or biotin (B1667282) tag to the probe after it has bound to its target in cells or cell lysates, confirming CTP synthase as the primary target in a complex biological environment.

Activity-Based Protein Profiling (ABPP): Identifying on- and off-target proteins that interact with the compound.

Cellular Imaging: Visualizing the subcellular localization of the probe and its target enzyme.

Integration with Systems Biology Approaches for Holistic Understanding of Biological Impacts

To move beyond a single-target, single-pathway understanding, future research will increasingly integrate this compound with systems biology methodologies. This holistic approach combines experimental perturbation using the compound with global profiling technologies to map its impact across the entire cellular network.

The core principle is to treat cells with this compound and then employ "omics" techniques to generate large-scale datasets.

Metabolomics: By measuring the levels of hundreds to thousands of metabolites, researchers can obtain a comprehensive snapshot of the metabolic rewiring that occurs in response to CTP depletion. This can reveal unexpected metabolic bottlenecks or compensatory pathways that cells activate to survive.

Transcriptomics (e.g., RNA-Seq): This technique reveals global changes in gene expression. It can identify entire gene programs that are up- or down-regulated in response to the metabolic stress induced by CTP synthase inhibition, providing clues about cellular stress responses and potential resistance mechanisms.

Proteomics: Quantitative proteomics can measure changes in the levels of thousands of proteins, identifying downstream effects on cellular machinery and signaling networks that are not apparent from transcriptomic data alone.

Lipidomics: Given the direct link between CTP and phospholipid synthesis, detailed lipidomics analysis can provide a high-resolution view of how the cell's lipid composition and membrane structure are altered.

Table 3. Application of Systems Biology in this compound Research
'Omics' TechnologyBiological QuestionPotential Findings
MetabolomicsHow does CTP depletion globally alter cellular metabolism?Identification of compensatory flux through salvage pathways; accumulation of upstream precursors (e.g., UTP).
TranscriptomicsWhat gene networks are activated or repressed by CTP stress?Upregulation of genes involved in nucleotide synthesis and stress response; downregulation of cell cycle progression genes.
ProteomicsHow does the cellular proteome adapt to CTP limitation?Changes in levels of metabolic enzymes, cell cycle regulators (e.g., cyclins), and signaling proteins.
LipidomicsWhat is the specific impact of CTP depletion on the cell's lipid landscape?Quantitative changes in specific phospholipid species (e.g., phosphatidylcholine); alterations in membrane fluidity.

By integrating these multi-omics datasets using computational and bioinformatics tools, researchers can construct comprehensive models of the cellular response to this compound. This approach is critical for identifying novel biomarkers of drug response, predicting synergistic drug combinations, and fully understanding the network-level consequences of inhibiting a central metabolic enzyme like CTP synthase.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-Nitro-3-deazauridine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 3-deazauridine derivatives under controlled conditions. Key parameters include reaction temperature (maintained at 0–5°C to avoid side reactions), stoichiometric ratios of nitrating agents (e.g., nitric acid/sulfuric acid mixtures), and purification via column chromatography using silica gel with a gradient elution system (e.g., chloroform:methanol 9:1 to 7:3). Purity validation requires HPLC with UV detection at 260 nm, calibrated against reference standards .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm nitro group placement and sugar moiety conformation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular mass (e.g., [M+H]+ ion).
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of the nitro group relative to the nucleoside core .

Q. What stability considerations are essential for storing this compound in laboratory settings?

  • Methodological Answer : Stability tests under varying conditions (pH, temperature, light) are critical. Store lyophilized samples at –20°C in amber vials to prevent photodegradation. For aqueous solutions, use buffered systems (pH 6.5–7.5) and avoid repeated freeze-thaw cycles. Monitor degradation via weekly HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability. Standardize protocols:

  • Enzyme Source : Use recombinant polymerases (e.g., HIV-1 RT) from a single expression system.
  • Kinetic Assays : Measure KiK_i values under uniform substrate concentrations (e.g., 10–100 μM dNTPs) and buffer conditions (pH 7.8, 37°C).
  • Control Experiments : Include positive controls (e.g., AZT-TP) and validate with isothermal titration calorimetry (ITC) to assess binding thermodynamics .

Q. What strategies are effective for evaluating this compound’s pharmacokinetics in vivo?

  • Methodological Answer :

  • Animal Models : Administer via intravenous bolus (5 mg/kg) in rodents and collect plasma/tissue samples at timed intervals.
  • Analytical Workflow : Extract metabolites using protein precipitation (acetonitrile), followed by LC-MS/MS quantification with deuterated internal standards (e.g., this compound-d3_3).
  • Data Modeling : Use non-compartmental analysis (NCA) for AUC, t1/2t_{1/2}, and clearance rates .

Q. How can computational models predict off-target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against human kinases or RNA polymerases (e.g., POLRMT) using AutoDock Vina with flexible ligand sampling.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational changes.
  • Validation : Compare predictions with in vitro selectivity assays (e.g., radiolabeled ATP competition) .

Q. What experimental designs mitigate batch-to-batch variability in this compound biological assays?

  • Methodological Answer :

  • Standardized Synthesis : Adopt a single synthetic protocol with QC checkpoints (e.g., mid-reaction HPLC monitoring).
  • Blinded Testing : Distribute anonymized batches to collaborators for parallel testing.
  • Data Normalization : Express activity as a percentage of internal controls (e.g., untreated cells) across replicates .

Methodological Best Practices

  • Data Documentation : Maintain raw chromatograms, spectral data, and assay plate maps in indexed digital repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Ethical Replication : Share protocols via open-access platforms (e.g., protocols.io ) and include negative results in publications to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.